![molecular formula C15H8ClF2N3OS B2841305 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide CAS No. 64405-90-9](/img/structure/B2841305.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
While specific structural data for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide” was not found, a study on a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, reported its crystal and molecular structure. The structure was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The process involves several steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
- Researchers have synthesized various derivatives of this compound and evaluated their antiviral properties. Notably, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity .
- Sulfonamide derivatives, including those containing 1,3,4-thiadiazole moieties, have demonstrated antifungal activity .
- Some 1,3,4-thiadiazoles exhibit diverse bioactivities, such as anticonvulsant, antibacterial, and antifungal effects .
Antiviral Activity
Antifungal Applications
Herbicidal Potential
Bioactivity Beyond Antiviral Properties
Green Synthesis Approach
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide are Mycobacterium tuberculosis cell lines . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets through the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction is believed to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that the compound has a significant impact on the growth and proliferation of mycobacterium tuberculosis
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This makes it a potential candidate for the development of novel antitubercular agents .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPDARVNXQRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.